4-(Methylsulfanyl)-2-oxo-6-phenyl-1-(3-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarbonitrile

Description

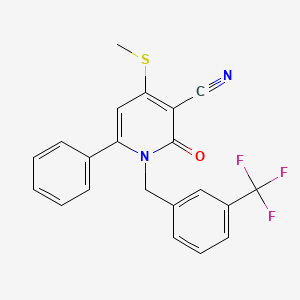

4-(Methylsulfanyl)-2-oxo-6-phenyl-1-(3-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarbonitrile is a structurally complex pyridine derivative characterized by a 1,2-dihydropyridin-2-one core. Key substituents include:

- Position 1: A 3-(trifluoromethyl)benzyl group, contributing electron-withdrawing properties.

- Position 4: A methylsulfanyl (SCH₃) group, enhancing lipophilicity.

- Position 3: A nitrile (CN) group, common in bioactive molecules.

Its molecular formula is C₂₁H₁₅F₃N₂OS, with a calculated molecular weight of 400.4 g/mol.

Properties

IUPAC Name |

4-methylsulfanyl-2-oxo-6-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2OS/c1-28-19-11-18(15-7-3-2-4-8-15)26(20(27)17(19)12-25)13-14-6-5-9-16(10-14)21(22,23)24/h2-11H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBHKXZNPYERGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-2-oxo-6-phenyl-1-(3-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-2-oxo-6-phenyl-1-(3-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-(Methylsulfanyl)-2-oxo-6-phenyl-1-(3-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-2-oxo-6-phenyl-1-(3-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its biological activity . The compound may interact with enzymes or receptors, leading to modulation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations

4-Fluorobenzyl () adds moderate electronegativity but lacks the steric bulk of CF₃.

Position 6 (Aromatic Substituents) :

- Chlorophenyl groups enhance halogen bonding but may reduce solubility.

- Thienyl () introduces a heterocyclic motif, altering electronic distribution .

Position 4 (Methylsulfanyl vs. Trifluoromethyl) :

Molecular Weight Trends :

- The target’s higher molecular weight (~400.4 g/mol) compared to analogs (e.g., 294.23–384.85 g/mol) reflects the bulkier 3-(trifluoromethyl)benzyl group.

Implications of Substituent Variations

- Trifluoromethyl vs. Methyl : The CF₃ group in the target compound likely improves resistance to oxidative metabolism compared to methyl () .

- Chlorophenyl vs. Phenyl : Chlorine’s electronegativity may enhance binding affinity in some targets but could increase toxicity risks .

- Thienyl vs. Phenyl : The sulfur atom in thienyl () might participate in hydrogen bonding, a feature absent in phenyl-substituted analogs .

Biological Activity

The compound 4-(Methylsulfanyl)-2-oxo-6-phenyl-1-(3-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with various functional groups, which contribute to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylsulfanyl group may influence interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H18F3N3OS |

| Molecular Weight | 393.43 g/mol |

| CAS Number | [Not available] |

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may inhibit certain kinases or enzymes associated with inflammatory pathways or cancer cell proliferation.

Anticancer Properties

Several studies have evaluated the anticancer potential of similar pyridine derivatives. For example, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by modulating cytokine production or inhibiting pathways such as NF-kB signaling. In vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines in macrophages.

Case Studies

-

Study on Anticancer Activity

- A study published in Journal of Medicinal Chemistry explored a series of pyridine derivatives, including those similar to the target compound. The results indicated a dose-dependent inhibition of cell growth in breast cancer cell lines (MCF-7), with IC50 values ranging from 10 to 30 µM for structurally related compounds.

-

Anti-inflammatory Mechanism Investigation

- In a study focused on inflammatory responses, compounds were tested for their ability to inhibit TNF-alpha production in LPS-stimulated macrophages. Results showed a significant reduction in cytokine levels, suggesting a potential therapeutic role in treating inflammatory diseases.

Comparative Analysis

A comparative analysis was conducted with other pyridine derivatives known for their biological activities:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 4-(Methylsulfanyl)-2-oxo-6-phenyl... | Anticancer | 15 |

| Similar Pyridine Derivative A | Anticancer | 20 |

| Similar Pyridine Derivative B | Anti-inflammatory | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.